

(S)-Indoximod: An Immunometabolic Adjuvant in Cancer Therapy - A Technical Guide

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Compound of Interest

Compound Name: (S)-Indoximod

Cat. No.: B559632

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Executive Summary

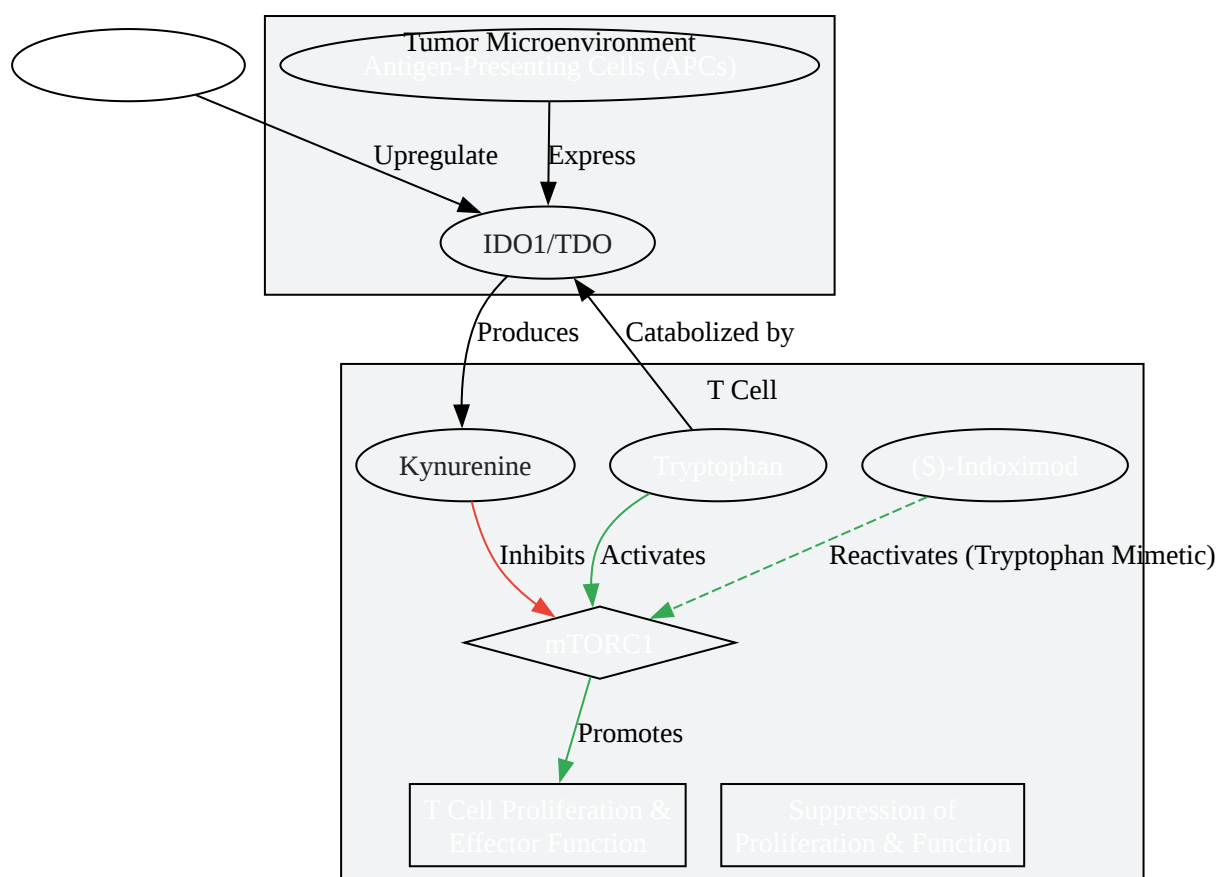
(S)-Indoximod is an orally administered small molecule that acts as a potent immunometabolic adjuvant in cancer therapy. Unlike direct enzymatic inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, **(S)-Indoximod** functions as a tryptophan mimetic. This unique mechanism allows it to counteract the immunosuppressive effects of tryptophan depletion in the tumor microenvironment by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in immune cells. By restoring crucial metabolic functions in T cells, **(S)-Indoximod** enhances their proliferation and effector functions, thereby promoting anti-tumor immunity. This technical guide provides a comprehensive overview of **(S)-Indoximod**, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The enzyme IDO1, often overexpressed in the tumor microenvironment, catabolizes the essential amino acid tryptophan into kynurenine. This process leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively impair T cell function and promote an immunosuppressive milieu.

(S)-Indoximod circumvents this immunosuppressive mechanism. As a tryptophan mimetic, it is sensed by the amino acid sensing machinery within T cells, which in turn leads to the

reactivation of mTORC1. The reactivation of mTORC1 restores critical metabolic pathways necessary for T cell proliferation, cytokine production, and effector function. This mechanism is distinct from direct IDO1 enzymatic inhibitors, as **(S)-Indoximod** acts downstream of tryptophan catabolism.



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Preclinical Data

Preclinical studies have demonstrated the potential of **(S)-Indoximod** to enhance anti-tumor immunity, particularly in combination with other therapeutic modalities. While specific IC50

values for direct enzymatic inhibition are not applicable due to its mechanism of action, its biological activity has been characterized in various in vitro and in vivo models.

Model System	Combination Agent	Key Findings	Reference
MMTV-Neu mice (autochthonous breast tumors)	Paclitaxel	Significantly more tumor regression than either agent alone; effect dependent on an anti-tumor immune response.	[1]
B16 murine melanoma	Immune checkpoint therapy	Improved response to immune checkpoint therapy.	[2]
Syngeneic orthotopic brain tumor model	Temozolomide and radiation	Demonstrated a synergistic effect.	[3]

Clinical Data

(S)-Indoximod has been evaluated in multiple clinical trials across a range of malignancies, both as a monotherapy and in combination with chemotherapy, radiation, and immune checkpoint inhibitors. The tables below summarize key quantitative data from these trials.

Table 3.1: Phase I Monotherapy and Combination Trials

Trial Identifier	Cancer Type	Combination Agent(s)	N	Dose	Key Efficacy Results	Reference
NCT00567931	Advanced Solid Tumors	Monotherapy	48	Up to 2000 mg BID	Best response: Stable Disease > 6 months in 5 patients.	[4][5]
NCT01042505	Metastatic Solid Tumors	Docetaxel	27 (22 evaluable)	1200 mg BID (RP2D)	4 Partial Responses (2 breast, 1 NSCLC, 1 thymic).	[6][7]

Table 3.2: Combination Trials in Advanced Melanoma

Trial Identifier /Phase	Combination Agent	N (evaluable)	Overall Response Rate (ORR)	Complete Response (CR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Reference
Phase II (NCT01604889)	Pembrolizumab	89 (non-ocular)	51%	20%	70%	12.4 months	[8][9]
Phase II (NLG2103)	Pembrolizumab	60	52% (59% excluding ocular)	10%	74%	-	[10]
Phase II (NLG2103 Update)	Pembrolizumab	51	61%	20%	80%	12.9 months	[11]

Table 3.3: Trials in Brain Tumors

Trial Identifier	Patient Population	Combination Agent(s)	N	Key Efficacy Results	Reference
NCT02052648 (Phase I)	TMZ-refractory primary malignant brain tumors	Temozolomide (TMZ)	12	Best response: Stable Disease in 3 patients (5-10 months). 1 patient with significant tumor reduction.	[12]
NCT02502708 (Phase I)	Pediatric recurrent brain tumors or DIPG	TMZ or Radiation	81	Recurrent Disease (n=68): Median OS 13.3 months. DIPG (n=13): Median OS 14.4 months. Responders (n=26): Median OS 25.2 months vs. 7.3 months for non-responders.	[1] [13] [14]

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of **(S)-Indoximod**.

In Vitro Assays

4.1.1 T Cell Proliferation Assay

- Objective: To assess the ability of **(S)-Indoximod** to rescue T cell proliferation from IDO-mediated suppression.
- Methodology:
 - Co-culture IDO1-expressing tumor cells or dendritic cells with human peripheral blood mononuclear cells (PBMCs) or isolated T cells.
 - Stimulate T cells with anti-CD3/CD28 antibodies or a specific antigen.
 - Treat co-cultures with a dose range of **(S)-Indoximod**.
 - After 3-5 days, measure T cell proliferation using methods such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.
 - Endpoint: Reversal of proliferation inhibition in the presence of **(S)-Indoximod**.

4.1.2 mTORC1 Activation Assay

- Objective: To confirm the mechanism of action of **(S)-Indoximod** via mTORC1 activation.
- Methodology:
 - Culture T cells under conditions of tryptophan depletion (e.g., in tryptophan-free media or in co-culture with IDO1-expressing cells).
 - Treat the cells with **(S)-Indoximod**.
 - Lyse the cells and perform Western blotting to detect the phosphorylation of mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).
 - Alternatively, use flow cytometry with phospho-specific antibodies to assess phosphorylation levels in specific T cell subsets.

- Endpoint: Increased phosphorylation of p70S6K and 4E-BP1 in the presence of **(S)-Indoximod**.

In Vivo Animal Models

- Objective: To evaluate the anti-tumor efficacy of **(S)-Indoximod** in a physiological setting.
- Methodology:
 - Tumor Implantation: Syngeneic tumor models (e.g., B16 melanoma, Lewis Lung Carcinoma) are implanted into immunocompetent mice.
 - Treatment: Once tumors are established, treat mice with **(S)-Indoximod** (administered via oral gavage or in drinking water), a combination agent (e.g., chemotherapy, checkpoint inhibitor), or vehicle control.
 - Monitoring: Measure tumor volume regularly. At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess T cell infiltration and activation).
 - Endpoints: Tumor growth inhibition, improved survival, and enhanced anti-tumor immune responses.

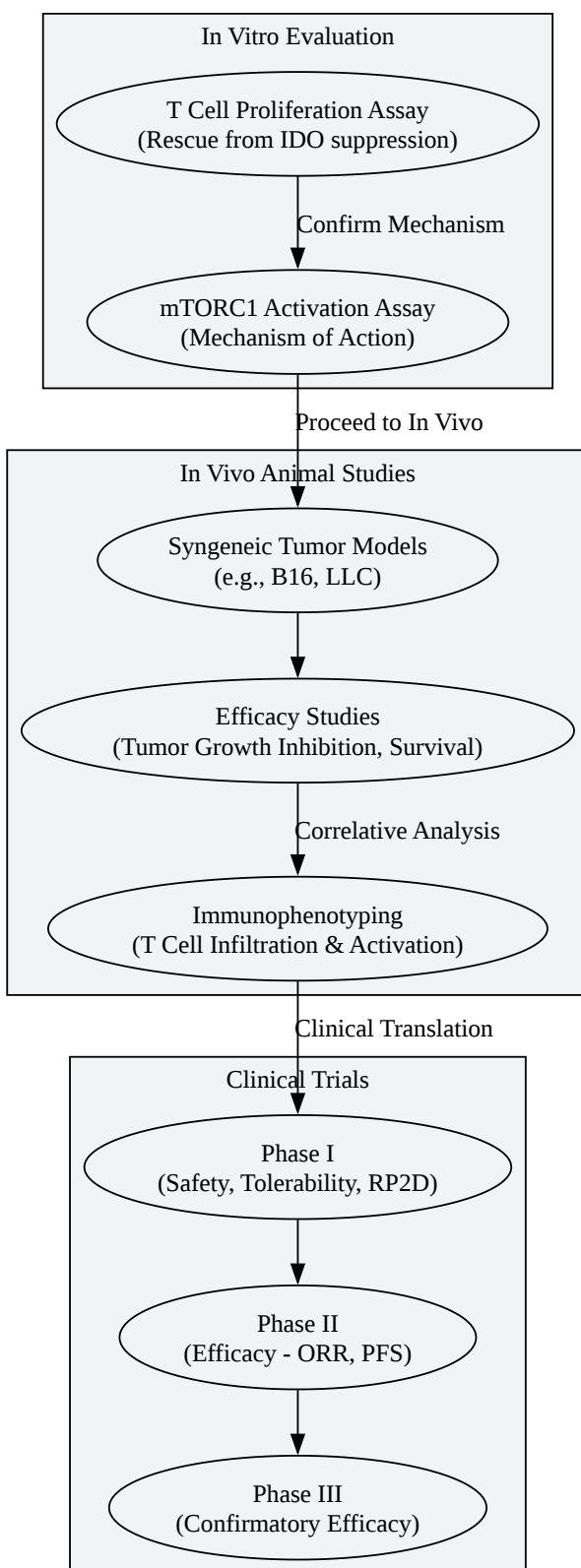
Clinical Trial Design

A common design for evaluating **(S)-Indoximod** in combination with an immune checkpoint inhibitor is a single-arm, open-label Phase II study.

- Patient Population: Patients with a specific type of advanced or metastatic cancer (e.g., melanoma, glioblastoma) who may or may not have received prior therapies.
- Treatment Regimen:
 - **(S)-Indoximod** administered orally, typically at a dose of 1200 mg twice daily, continuously.
 - The combination agent (e.g., pembrolizumab) is administered at its standard dose and schedule.

- Endpoints:
 - Primary: Overall Response Rate (ORR) per RECIST 1.1 criteria.
 - Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response, and safety/tolerability.
- Correlative Studies: Tumor biopsies and blood samples are often collected at baseline and on-treatment to analyze biomarkers, including IDO1 expression, T cell infiltration, and changes in peripheral immune cell populations.

Mandatory Visualizations



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Conclusion

(S)-Indoximod represents a novel approach to cancer immunotherapy by targeting the metabolic suppression of T cells within the tumor microenvironment. Its unique mechanism of action as a tryptophan mimetic that reactivates mTORC1 signaling distinguishes it from direct IDO1 enzymatic inhibitors. The preclinical and clinical data to date support its potential to enhance the efficacy of various cancer therapies, including chemotherapy and immune checkpoint blockade. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of immuno-oncology.

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